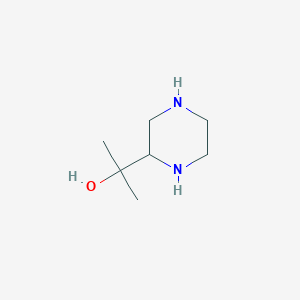

2-(Piperazin-2-yl)propan-2-ol

Description

Contextualization of Piperazine (B1678402) and Propanol (B110389) Motifs in Chemical Synthesis

The piperazine ring is a ubiquitous scaffold in medicinal chemistry and materials science. mdpi.commdpi.com As a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, it offers a unique combination of structural rigidity and functional versatility. The nitrogen atoms can act as hydrogen bond donors and acceptors, influencing the solubility and pharmacokinetic properties of drug candidates. mdpi.com The piperazine moiety is a common feature in a vast array of approved drugs, underscoring its importance in the development of new therapeutic agents. mdpi.comnih.gov

Similarly, the propanol motif, specifically the tertiary alcohol group in 2-(piperazin-2-yl)propan-2-ol, is a cornerstone of organic synthesis. Alcohols are versatile functional groups that can participate in a wide range of chemical transformations, including oxidation, esterification, and etherification. The tertiary nature of the alcohol in this specific compound imparts particular reactivity and steric hindrance that can be strategically exploited in synthetic design. The synthesis of propanol and its derivatives can be achieved through various established methods, such as Grignard reactions with acetone (B3395972) or the hydration of propene, highlighting the accessibility of this functional group.

Significance of Multifunctional Heterocyclic Compounds in Advanced Chemical Endeavors

The combination of a piperazine ring and a propanol group within a single molecule, as seen in this compound, results in a multifunctional heterocyclic compound. Such compounds are of immense interest in contemporary chemical research, particularly in drug discovery. The presence of multiple functional groups allows for a diverse array of chemical modifications, enabling the fine-tuning of a molecule's biological activity and physicochemical properties. researchgate.net

Multifunctional heterocyclic compounds can interact with multiple biological targets or with different regions of a single target, potentially leading to enhanced efficacy or novel mechanisms of action. nih.gov The development of synthetic methodologies that provide access to a wide variety of functionalized heterocyclic compounds is therefore a critical area of research.

Overview of Research Trajectories for Complex Aliphatic Amine-Alcohol Structures

The structural framework of this compound places it within the broader class of complex aliphatic amine-alcohol structures. Research in this area is driven by the need for novel building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A key research trajectory is the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms, which is often crucial for biological activity.

The exploration of the biological activities of such compounds is another significant research avenue. The interplay between the amine and alcohol functionalities can lead to unique pharmacological profiles. For instance, the amino group can provide a handle for improving water solubility and oral bioavailability, while the alcohol group can participate in key hydrogen bonding interactions with biological targets. While specific research findings for this compound are not widely published, the general interest in analogous structures suggests its potential as a valuable research tool.

Below are interactive data tables summarizing general properties of related piperazine and propanol compounds, providing context for the potential characteristics of this compound.

Table 1: General Physicochemical Properties of Related Piperazine Derivatives Note: Data for this compound is not publicly available and is inferred based on related structures.

| Property | Piperazine | N-Methylpiperazine | 1-(2-Hydroxyethyl)piperazine | This compound (Estimated) |

| Molecular Formula | C4H10N2 | C5H12N2 | C6H14N2O | C7H16N2O |

| Molecular Weight ( g/mol ) | 86.14 | 100.16 | 130.19 | 144.22 |

| Boiling Point (°C) | 146 | 138 | 246 | Not Available |

| Melting Point (°C) | 106-110 | -6 | -38.5 | Not Available |

| Solubility in Water | Miscible | Miscible | Miscible | Likely Soluble |

Table 2: Representative Research Applications of Piperazine-Containing Compounds

| Compound Class | Research Application | Example Reference |

| Arylpiperazines | Serotonin and dopamine (B1211576) receptor ligands for CNS disorders | nih.gov |

| Benzylpiperazines | Precursors for psychoactive substances | |

| Piperazine-amides | Kinase inhibitors for cancer therapy | mdpi.com |

| Bicyclic Piperazines | Scaffolds for conformationally constrained analogs |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-piperazin-2-ylpropan-2-ol |

InChI |

InChI=1S/C7H16N2O/c1-7(2,10)6-5-8-3-4-9-6/h6,8-10H,3-5H2,1-2H3 |

InChI Key |

XGAXJTWDJSHRBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CNCCN1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Piperazin 2 Yl Propan 2 Ol

Classical Multi-Step Synthesis Approaches to the 2-(Piperazin-2-yl)propan-2-ol Scaffold

Traditional synthetic routes to the this compound scaffold often rely on a series of well-established chemical transformations. These methods provide a reliable, albeit sometimes lengthy, pathway to the target molecule, allowing for careful control over the introduction of substituents and stereochemistry.

Precursor Selection and Initial Transformations for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a critical first step in the synthesis of this compound. A common strategy involves the cyclization of appropriate acyclic precursors. For instance, N,N'-disubstituted ethylenediamines can serve as foundational building blocks. One classical approach involves the reaction of an N-protected ethylenediamine with a suitable dielectrophile, such as a dihaloethane, to form the six-membered ring.

Another established method for piperazine ring formation is the reductive amination of a diketone or a related precursor. This can involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting diimine to yield the piperazine ring. The choice of precursors is often dictated by the desired substitution pattern on the final molecule. For instance, starting with a chiral diamine allows for the synthesis of enantiomerically pure piperazine derivatives.

A variety of reagents and reaction conditions have been developed for these transformations, as summarized in the table below.

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents/Conditions | Product |

| N-Benzylethylenediamine | (S)-Epichlorohydrin | Cyclization | - | (R)-(1,4-dibenzylpiperazin-2-yl)methanol |

| N,N'-dibenzylethylenediamine | Glyoxal | Reductive Amination | H₂, Pd/C | 1,4-Dibenzylpiperazine |

| Ethylenediamine | 1,2-Dibromoethane | Cyclization | Base | Piperazine |

Strategies for the Stereoselective Introduction of the Propan-2-ol Moiety

The introduction of the 2-hydroxypropyl group at the C-2 position of the piperazine ring is a key challenge, particularly when stereocontrol is required. One common strategy involves the alkylation of a pre-formed piperazine with a chiral epoxide, such as (R)- or (S)-propylene oxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide by one of the piperazine nitrogens, leading to the formation of the desired propan-2-ol side chain with a defined stereochemistry.

Alternatively, a chiral building block already containing the propan-2-ol moiety can be incorporated during the piperazine ring synthesis. For example, a chiral 1,2-diaminopropan-2-ol derivative can be used as a precursor in a cyclization reaction to directly form the substituted piperazine ring. google.com

The table below illustrates some of the key methods for stereoselective introduction of the propan-2-ol group.

| Piperazine Derivative | Reagent | Reaction Type | Stereochemical Outcome |

| N-Protected Piperazine | (R)-Propylene Oxide | Epoxide Ring-Opening | (S)-2-(Piperazin-2-yl)propan-2-ol |

| N-Protected Piperazine | (S)-Propylene Oxide | Epoxide Ring-Opening | (R)-2-(Piperazin-2-yl)propan-2-ol |

| Chiral 2-amino-1-propanol | Dimesylate | Cyclization | Preserves chirality of the amine |

Protective Group Strategies in this compound Synthesis

The synthesis of this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure that reactions occur at the desired positions. The two nitrogen atoms of the piperazine ring have different reactivities, and selective protection is crucial for controlling the synthetic outcome.

Commonly used nitrogen protecting groups in piperazine synthesis include tert-butyloxycarbonyl (Boc) and benzyl (Bn). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. The benzyl group, often introduced using benzyl bromide, is stable to many reaction conditions and can be removed by catalytic hydrogenation.

An orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are used, is highly advantageous. researchgate.net For example, one nitrogen of the piperazine can be protected with a Boc group while the other is protected with a benzyl group. This allows for the selective deprotection and functionalization of each nitrogen atom independently. The hydroxyl group of the propan-2-ol moiety may also require protection, for example as a silyl ether, during certain transformations. utsouthwestern.edu

The choice of protecting groups depends on the specific reaction conditions to be employed in subsequent steps of the synthesis. researchgate.net

Advanced and Emerging Synthetic Routes for this compound

In addition to classical methods, modern synthetic chemistry offers more advanced and efficient routes to this compound. These emerging strategies often involve the use of catalysts to promote key bond-forming reactions, leading to shorter synthetic sequences and improved yields.

Catalytic Approaches to Piperazine Ring Construction

Catalytic methods for the construction of the piperazine ring have gained significant attention due to their potential for efficiency and atom economy. nih.govmdpi.comresearcher.life Transition metal-catalyzed reactions, such as palladium-catalyzed amination reactions (Buchwald-Hartwig amination), can be used to form the C-N bonds of the piperazine ring. nih.govorganic-chemistry.org For example, the reaction of a 1,2-diamine with a 1,2-dihaloethane in the presence of a palladium catalyst and a suitable ligand can afford the piperazine ring in good yield.

Another catalytic approach involves the reductive cyclization of dioximes, which can be prepared from primary amines and nitrosoalkenes. nih.govmdpi.comresearcher.life This method allows for the construction of substituted piperazines and can be performed stereoselectively. nih.govmdpi.comresearcher.life The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel (Ra-Ni) is common in these reductive cyclizations. mdpi.com

The following table summarizes some catalytic approaches to piperazine ring formation.

| Reaction Type | Catalyst | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium complexes | 1,2-Diamine, 1,2-Dihaloalkane | Forms two C-N bonds |

| Reductive Cyclization of Dioximes | Pd/C or Ra-Ni | Bis(oximinoalkyl)amines | Stereoselective potential |

| Diol-Diamine Coupling | Ruthenium complexes | Diol, Diamine | Forms piperazines and diazepanes |

Organometallic Reagents in Carbon-Carbon Bond Formation for the Propan-2-ol Unit

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of the propan-2-ol moiety of this compound. libretexts.orgpharmacy180.com Grignard reagents (R-MgX) and organolithium reagents (R-Li) are commonly used to introduce the two methyl groups of the propan-2-ol unit. chemicalnote.comlibretexts.org

A typical strategy involves the reaction of a piperazine derivative containing an ester group at the C-2 position with an excess of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or methyllithium (CH₃Li). google.com The organometallic reagent adds twice to the ester carbonyl group, first to form a ketone intermediate, which then rapidly reacts with a second equivalent of the reagent to yield the tertiary alcohol after an aqueous workup. msu.edu

This method is highly effective for the construction of the tertiary alcohol functionality. The reaction conditions must be carefully controlled, as organometallic reagents are highly reactive and sensitive to moisture and acidic protons. libretexts.org

| Piperazine Precursor | Organometallic Reagent | Reaction Type | Product Moiety |

| Piperazine-2-carboxylate ester | Methylmagnesium bromide | Grignard Reaction | 2-hydroxypropyl |

| Piperazine-2-carboxylate ester | Methyllithium | Organolithium Addition | 2-hydroxypropyl |

Domino and Cascade Reactions Towards the Target Compound

Domino and cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and stereocontrol. While a direct, one-pot domino synthesis of this compound has not been explicitly detailed in the literature, the principles of cascade reactions can be applied to design a plausible synthetic pathway.

One conceptual domino approach could involve a sequence initiated by an aldol (B89426) condensation, followed by alkene isomerization, an intramolecular Diels-Alder cycloaddition, and finally a cycloreversion to form a substituted pyridone, which could be a precursor to the piperazine ring. Although this specific sequence has been demonstrated for 2-pyridone alkaloids from diketopiperazine precursors, its adaptation to form the 2-(propan-2-ol) substituted piperazine ring would require significant modification and investigation.

A more feasible, albeit still conceptual, cascade could be a domino imino-aldol-aza-Michael reaction. Such a sequence has been developed for the diastereoselective synthesis of highly functionalized 2,6-disubstituted piperidines and could potentially be adapted for piperazine synthesis. The reaction would proceed through an intermolecular imino-aldol reaction followed by an intramolecular aza-Michael addition to construct the piperazine core with the desired substitution pattern.

Another potential avenue for a cascade synthesis is the photoredox-catalyzed decarboxylative cyclization. Bigot and coworkers have developed a "CarboxyLic Amine Protocol" (CLAP) that utilizes an iridium-based photoredox catalyst to generate an α-aminyl radical from an amino-acid-derived diamine, which then cyclizes with an imine formed in situ from an aldehyde. mdpi.com By selecting the appropriate amino acid and aldehyde precursors, this method could theoretically be adapted to form the this compound structure in a single, light-mediated step.

| Domino/Cascade Strategy | Key Transformations | Potential for this compound Synthesis | Reference |

| Pyridone Synthesis | Aldol condensation, alkene isomerization, intramolecular Diels-Alder, cycloreversion | Precursor synthesis, requires further transformation to piperazine. | nih.gov |

| Imino-aldol-aza-Michael | Intermolecular imino-aldol, intramolecular aza-Michael | Potential for direct piperazine ring formation with substitution. | bohrium.com |

| Photoredox CLAP Protocol | Decarboxylative generation of α-aminyl radical, imine formation, cyclization | Potential for one-pot synthesis from amino acid and aldehyde precursors. | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign and sustainable chemical processes. The synthesis of this compound can be approached with these principles in mind, focusing on solvent choice, atom economy, and the use of sustainable catalysts.

The use of water as a solvent or the complete elimination of solvents are key tenets of green chemistry. For the synthesis of piperazine derivatives, procedures in aqueous media have been explored. For instance, a simplified, one-pot synthesis of monosubstituted piperazines has been developed that can be performed in common solvents, including those with high water content, and relies on the reaction of a protonated piperazine, avoiding the need for protecting groups. nih.govmdpi.com This approach could be adapted for the synthesis of this compound by reacting a suitable precursor with piperazine under these green conditions.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate less waste. A potential atom-economical approach to this compound could involve a multicomponent reaction where the piperazine ring and the propan-2-ol side chain are assembled from simple precursors in a single step with minimal byproduct formation. researchgate.net

Step economy, which aims to reduce the number of synthetic steps, is another important principle of green chemistry. One-pot and telescopic syntheses, where multiple transformations are carried out in the same reactor without isolation of intermediates, are highly desirable. The aforementioned photoredox CLAP protocol is an example of a potentially step-economical route to 2-substituted piperazines. mdpi.com

The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. For piperazine synthesis, a variety of catalytic systems have been developed.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. encyclopedia.pub The use of organic photocatalysts, such as acridinium salts, offers a more sustainable alternative to transition-metal-based catalysts like iridium and ruthenium complexes. mdpi.com These organic catalysts can be synthesized from renewable materials and have shown high efficiency in the C-H functionalization of piperazines. mdpi.com

Heterogeneous Catalysis : The use of heterogeneous catalysts, such as metal ions supported on a polymeric resin, simplifies product purification and allows for catalyst recycling, contributing to a greener process. nih.govmdpi.com Such catalysts have been successfully employed in the synthesis of monosubstituted piperazines and could be applied to the production of this compound. nih.govmdpi.com

| Green Chemistry Principle | Application to this compound Synthesis | Key Advantages |

| Solvent-Free/Aqueous Media | One-pot synthesis from protonated piperazine in aqueous-based solvent systems. | Reduced use of volatile organic compounds (VOCs), simplified workup. |

| Atom and Step Economy | Multicomponent reactions to assemble the final structure in a single step. | Minimized waste, reduced resource consumption, increased efficiency. |

| Sustainable Catalysis | Utilization of organic photoredox catalysts or recyclable heterogeneous catalysts. | Reduced reliance on precious metals, simplified purification, catalyst reusability. |

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved reaction control, and ease of scalability. nih.gov

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This enables rapid reaction optimization and can lead to higher yields and purities compared to batch processes.

For the synthesis of piperazine derivatives, flow chemistry has been successfully applied. For instance, a transition metal-free synthesis of the drug Ribociclib, which contains a piperazine moiety, was optimized for flow chemistry. mdpi.com Similarly, the final piperazine ring-forming step in the synthesis of Vortioxetine was significantly improved using a continuous flow setup, achieving higher conversion and purity in a much shorter reaction time compared to the batch process. researchgate.net

The synthesis of this compound could benefit from microreactor technology in several ways:

Improved Safety : Reactions involving hazardous reagents or intermediates can be performed more safely in a flow system due to the small reaction volumes.

Enhanced Heat and Mass Transfer : The excellent heat and mass transfer in microreactors can lead to better control over exothermic reactions and improved mixing, resulting in higher selectivity and yields.

Rapid Optimization : The ability to quickly vary reaction parameters in a flow system allows for rapid optimization of the reaction conditions for the synthesis of this compound.

Scalability : Once optimized on a small scale, the process can be easily scaled up by running the flow reactor for a longer period or by using multiple reactors in parallel.

A hypothetical flow synthesis of this compound could involve the continuous feeding of a protected piperazine precursor and a reagent to introduce the propan-2-ol side chain into a heated microreactor containing a packed-bed catalyst, followed by in-line purification to obtain the final product.

| Parameter | Batch Reactor | Flow Microreactor | Potential Advantage for this compound Synthesis |

| Reaction Time | Hours to days | Seconds to minutes | Increased throughput and efficiency. |

| Temperature Control | Difficult for exothermic reactions | Precise and rapid | Better control over side reactions, improved selectivity. |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better containment | Reduced risk of accidents. |

| Scalability | Often requires re-optimization | Linear scaling by extending run time | Seamless transition from laboratory to production scale. |

Continuous Flow Synthesis and Scale-Up Methodologies

Continuous flow chemistry has emerged as a powerful tool in pharmaceutical manufacturing, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of piperazine-containing compounds, continuous flow methodologies have been successfully implemented, demonstrating their potential for the efficient production of this compound.

One notable approach involves the use of photoredox catalysis under continuous flow conditions for the C-H functionalization of piperazines. This method allows for the direct introduction of functional groups onto the piperazine ring, which could be a key step in a synthetic route to this compound. The transition from batch to continuous flow for these reactions not only facilitates scalability but also offers simplified operational conditions and can minimize safety concerns associated with hazardous reagents. mdpi.com For instance, the use of a single photoredox catalyst in a flow setup can replace combinations of other catalysts and ligands, streamlining the process. mdpi.com

Another relevant example is the development of a two-step consecutive continuous-flow reduction method for C-N bond formation in the synthesis of a key intermediate for the antipsychotic drug cariprazine. mdpi.com This process involves a selective ester reduction followed by a reductive amination using catalytic hydrogenation. mdpi.com Such a sequence could be envisioned for the synthesis of this compound, where a suitably functionalized precursor is coupled with a piperazine moiety under flow conditions. The use of packed-bed catalysts in flow reactors, such as the H-Cube® reactor, is particularly advantageous as it simplifies catalyst handling and product purification. mdpi.com

Furthermore, the synthesis of the aryl piperazine drug flibanserin has been achieved through an uninterrupted, four-step continuous-flow sequence. This process includes heterogeneously catalyzed reductive amination reactions and in-line purification, highlighting the potential for multi-step syntheses in a continuous manner.

The table below summarizes key parameters from a continuous flow synthesis of a medicinally relevant piperazine derivative, illustrating the typical conditions employed in such processes. mdpi.com

| Parameter | Value |

| Reaction Type | Reductive Amination |

| Catalyst | 5% Pt/C |

| Flow Rate | 0.5 mL/min |

| Temperature | 80 °C |

| Pressure | Ambient |

| Solvent | Toluene-MeOH 5:1 |

| Reactor Type | H-Cube® Reactor (Packed-bed) |

| Outcome | High conversion and selectivity |

The scalability of piperazine synthesis has also been demonstrated through a [3+3] cycloaddition of azomethine ylides promoted by a combination of visible-light irradiation and aluminum organometallics. nih.gov This method allows for the one-step, stereoselective assembly of densely functionalized piperazines from readily available starting materials. nih.gov The use of visible light as a benign energy source is a key feature of this sustainable approach.

For the secondary alcohol moiety of this compound, continuous flow oxidation of alcohols offers a selective and scalable synthetic route. A protocol using catalytic amounts of TEMPO in combination with sodium bromide and sodium hypochlorite in a biphasic solvent system has been developed for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.netacs.org This method is robust and tolerates a variety of substrates, including those with sensitive nitrogen and sulfur-containing heterocycles. researchgate.netacs.org

Process Intensification for Efficient Synthesis of this compound

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of synthesizing this compound, several process intensification strategies can be envisioned based on advancements in the synthesis of related pharmaceutical intermediates.

The integration of multiple reaction steps into a single, continuous-flow system is a key aspect of process intensification. This "telescoping" of reactions eliminates the need for isolation and purification of intermediates, thereby reducing waste, saving time, and lowering costs. The continuous flow synthesis of flibanserin, which combines reductive amination and benzimidazolone formation with in-line purification, serves as an excellent example of this approach. Similarly, the consecutive reduction method for the cariprazine intermediate, which connects two reduction steps with an at-line extraction, showcases the feasibility of integrated processes. mdpi.com

The use of novel reactor technologies is another avenue for process intensification. For instance, the DIBAL-H mediated selective ester reduction in the synthesis of the cariprazine intermediate was conducted in a novel, miniature alternating diameter reactor to achieve adequate mixing. mdpi.com For the piperazine formation step in the synthesis of vortioxetine, a purpose-built flow system was used to achieve high efficacy at elevated temperatures and reduced residence times compared to batch processing.

The table below outlines the significant improvements achieved in the synthesis of vortioxetine by transitioning from batch to a continuous flow process, a clear demonstration of process intensification.

| Parameter | Batch Process | Continuous Flow Process |

| Temperature | 130–135 °C | 190 °C |

| Reaction Time | 27-36 hours | 30 minutes |

| Conversion | Incomplete | Complete |

| Side Products | Significant | Minimized |

| Purification | Laborious | Simplified |

Furthermore, the application of microwave irradiation in conjunction with flow chemistry presents another opportunity for process intensification. Microwave-assisted synthesis can significantly accelerate reaction rates, leading to shorter residence times and increased throughput. This has been successfully applied to the synthesis of monosubstituted piperazine derivatives, replacing conventional heating and reducing reaction times from several hours to minutes.

By combining these principles of continuous flow synthesis and process intensification, a highly efficient and scalable process for the manufacture of this compound can be designed. Such a process would likely involve a multi-step, telescoped reaction sequence in a dedicated flow reactor system, potentially incorporating advanced technologies like photoredox catalysis or microwave irradiation to maximize efficiency and sustainability.

Stereochemical Investigations of 2 Piperazin 2 Yl Propan 2 Ol

Enantioselective Synthesis of 2-(Piperazin-2-yl)propan-2-ol

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this involves controlling the absolute configuration at one of its stereocenters.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry has been established, the auxiliary is removed. Evans' oxazolidinones and Oppolzer's camphorsultam are prominent examples of chiral auxiliaries that have been successfully used in the asymmetric synthesis of various chiral molecules, including precursors to substituted piperazines. nih.govbath.ac.ukpwr.edu.pl

In a hypothetical chiral auxiliary-mediated synthesis of this compound, a chiral auxiliary could be attached to a piperazine (B1678402) precursor. For instance, an N-acylated chiral oxazolidinone could be used to direct the stereoselective alkylation or addition of a propan-2-ol equivalent to the piperazine ring. nih.gov The steric hindrance provided by the auxiliary would favor the approach of the electrophile from one face, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched piperazine derivative.

Table 1: Representative Chiral Auxiliary-Mediated Reactions for Stereocenter Formation

| Chiral Auxiliary | Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Evans' Oxazolidinone | Aldol (B89426) Reaction | N-Propionyl oxazolidinone | Hydrocinnamaldehyde | >95:5 | nih.gov |

| Oppolzer's Camphorsultam | Michael Addition | N-Enoyl camphorsultam | Thiophenol | >98:2 | pwr.edu.pl |

| Pseudoephedrine Amide | Alkylation | N-Acyl pseudoephedrine | Benzyl bromide | >95:5 | N/A |

This table presents representative data for chiral auxiliary-mediated reactions on model systems, illustrating the high levels of stereocontrol achievable. The principles can be extended to the synthesis of chiral piperazine derivatives.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of this compound, asymmetric catalysis could be employed to establish the stereocenter at the propan-2-ol moiety.

One such strategy is the asymmetric hydrogenation of a suitable prostereogenic ketone precursor. For example, a ketone such as 1-(piperazin-2-yl)propan-2-one could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a ruthenium or iridium complex with a chiral phosphine (B1218219) ligand. acs.orgrsc.org The chiral catalyst would create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Another approach involves the kinetic resolution of a racemic mixture. For instance, a racemic mixture of a precursor, such as a chiral epoxide, can be resolved using a chiral catalyst. A hydrolytic kinetic resolution using a chiral salen-cobalt(III) complex has been shown to be effective in producing enantiomerically enriched epoxides, which are versatile intermediates for the synthesis of chiral propan-2-ol derivatives. thieme-connect.comx-mol.com

Table 2: Asymmetric Catalytic Methods for the Synthesis of Chiral Alcohols

| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (e.e.) | Reference |

| RuPHOX-Ru | Asymmetric Hydrogenation | 5,6-Dihydropyrazin-2-one | up to 95% | acs.org |

| (R,R)-salen-Co(III) | Hydrolytic Kinetic Resolution | Racemic Epoxide | up to 98% | thieme-connect.comx-mol.com |

| Pd(OAc)₂/Chiral Ligand | Asymmetric Hydrogenation | Pyrazin-2-ol | >99% | rsc.org |

This table provides examples of asymmetric catalytic methods that could be adapted for the synthesis of enantiomerically pure this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. acs.org Hydrolases, such as lipases, are particularly useful for the kinetic resolution of racemic alcohols and esters. uniovi.es

In the context of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus resolved. For example, Candida antarctica lipase B (CAL-B) is a versatile enzyme that has been used for the resolution of various chiral alcohols. uniovi.es The reaction conditions, such as the choice of solvent and acyl donor, can be optimized to achieve high enantioselectivity. uniovi.es

Ketoreductases (KREDs) are another class of enzymes that can be employed for the asymmetric reduction of ketones to chiral alcohols with high enantiomeric excess. acs.org An engineered KRED could potentially reduce a precursor ketone to the desired enantiomer of this compound.

Table 3: Biocatalytic Methods for Chiral Alcohol Synthesis

| Enzyme | Reaction Type | Substrate | Product e.e. | Reference |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Racemic Alcohol | >99% | uniovi.es |

| Pseudomonas cepacia Lipase (PSL) | Kinetic Resolution (Acetylation) | β-Hydroxynitrile | 98% | uniovi.es |

| Ketoreductase (KRED) | Asymmetric Reduction | Prostereogenic Ketone | >99% | acs.org |

| Transaminase | Dynamic Kinetic Resolution | Racemic Amine | >99% | nih.gov |

This table showcases the potential of biocatalysis for the enantioselective synthesis of chiral alcohols, a strategy applicable to the preparation of this compound.

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the case of this compound derivatives, this involves controlling the stereochemical relationship between the stereocenter on the piperazine ring and the one on the propanol (B110389) side chain.

The stereochemistry of the piperazine ring can be established during its synthesis. A Dieckmann-analogous cyclization of a suitably substituted (piperazin-2-yl)propionic acid ester can be used to form a bicyclic ketone intermediate with a defined relative stereochemistry. researchgate.net The diastereoselectivity of this cyclization can be influenced by the formation of a metal chelate intermediate, which directs the stereochemical outcome. researchgate.net Subsequent reduction of the ketone and manipulation of the resulting alcohol can lead to piperazine derivatives with controlled relative stereochemistry.

Another strategy involves the diastereoselective synthesis of substituted piperidines, the principles of which can be applied to piperazines. For instance, a nitro-Mannich reaction followed by a ring-closure condensation can be used to construct the heterocyclic ring with control over the relative stereochemistry of the substituents. nih.gov

Remote stereocontrol refers to the ability of an existing stereocenter in a molecule to influence the stereochemical outcome of a reaction at a distant site. In the context of this compound derivatives, a pre-existing chiral center on the piperazine ring could direct the stereoselective functionalization of a side chain.

For example, palladium-catalyzed C(sp³)–H functionalization reactions have been developed to introduce aryl groups at the β-position of aliphatic amines with high enantioselectivity, guided by a chiral ligand. nih.gov While not directly applied to this compound, this methodology demonstrates the potential for remote stereocontrol in the functionalization of saturated aza-heterocycles. nih.gov Such strategies could potentially be adapted to introduce or modify the propan-2-ol substituent with control over the diastereomeric outcome.

Chiral Resolution Techniques for this compound Enantiomers

The separation of the racemic mixture of this compound into its individual (R) and (S) enantiomers is a key challenge addressed through various resolution techniques. These methods are essential for isolating the desired stereoisomer for further use, often as a building block in the synthesis of more complex molecules.

Classical Resolution Methods (e.g., Diastereomeric Salt Formation)

A prevalent and well-established method for resolving the enantiomers of this compound is through the formation of diastereomeric salts. This technique involves reacting the racemic piperazine derivative, which is basic, with a chiral acid. The resulting acid-base reaction produces a pair of diastereomeric salts, which possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization.

One of the most effective chiral resolving agents for this purpose is (+)-O,O'-Di-p-toluoyl-D-tartaric acid. The process typically involves dissolving the racemic base and the chiral acid in a suitable solvent, such as ethanol (B145695). Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, while the more soluble salt remains in the mother liquor. The desired enantiomer can then be liberated from the isolated salt by treatment with a base. For instance, the (S)-enantiomer of this compound can be isolated by forming a salt with (+)-O,O'-Di-p-toluoyl-D-tartaric acid.

| Resolving Agent | Target Enantiomer Isolated | Typical Solvent |

| (+)-O,O'-Di-p-toluoyl-D-tartaric acid | (S)-2-(Piperazin-2-yl)propan-2-ol | Ethanol |

Chromatographic Chiral Separation (e.g., SFC, HPLC)

Chromatographic techniques utilizing chiral stationary phases (CSPs) offer a powerful alternative for the analytical and preparative separation of this compound enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly suited for this purpose.

In these methods, the racemic mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. The choice of the specific CSP and the mobile phase composition is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this type of separation.

For the enantiomers of this compound, methods have been developed using SFC with columns such as Chiralpak AD-H. The mobile phase often consists of supercritical carbon dioxide modified with a small percentage of an alcohol, like methanol (B129727), which may contain an amine additive to improve peak shape and resolution.

| Technique | Chiral Stationary Phase (Example) | Mobile Phase System (Example) |

| SFC | Chiralpak AD-H | CO2 / Methanol with an amine additive |

Kinetic Resolution via Chemical or Enzymatic Methods

Kinetic resolution is another strategy for obtaining enantiomerically enriched this compound. This method relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer.

While specific examples of kinetic resolution for this compound are less commonly detailed in readily available literature compared to diastereomeric salt formation, the principles of enzymatic resolution are applicable. An enzyme, such as a lipase, could be used to selectively acylate one of the enantiomers. The resulting acylated product would have different physical properties from the unreacted enantiomer, enabling their separation by standard methods like chromatography or extraction. The success of this method would hinge on finding an enzyme with high enantioselectivity for one of the enantiomers of this compound.

Chemical Transformations and Derivatization of 2 Piperazin 2 Yl Propan 2 Ol

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The two secondary nitrogen atoms in the piperazine ring are nucleophilic and represent the most reactive sites on the molecule. They readily participate in a range of bond-forming reactions.

N-alkylation of piperazine derivatives is a common strategy for introducing substituents. This can be achieved through several methods, including nucleophilic substitution with alkyl halides (such as chlorides or bromides) or through reductive amination with aldehydes. mdpi.comnih.gov In reductive amination, the piperazine nitrogen reacts with an aldehyde to form an iminium ion intermediate, which is then reduced in situ by an appropriate reducing agent like sodium triacetoxyborohydride. bldpharm.com

N-acylation involves the reaction of the piperazine nitrogens with acylating agents to form N-acylpiperazine derivatives. This is typically accomplished using reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base. nih.gov Alternatively, direct coupling with carboxylic acids is possible using peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-(Dimethylamino)pyridine (DMAP). acgpubs.org

Table 1: Representative N-Alkylation and N-Acylation Reactions for Piperazine Scaffolds Data is illustrative of general piperazine reactivity.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Base (e.g., K₂CO₃), Reflux | N-Alkylpiperazine |

| Reductive Amination | Aldehyde, Sodium Triacetoxyborohydride | Acetic Acid, Dichloromethane | N-Alkylpiperazine |

| N-Acylation | Acyl Chloride | Base (e.g., Triethylamine), CH₂Cl₂ | N-Acylpiperazine |

| Amide Coupling | Carboxylic Acid, EDC.HCl, DMAP | Room Temperature, N₂ Atmosphere | N-Acylpiperazine |

Formation of Amides and Carbamates

The formation of amides is a specific instance of N-acylation, as detailed previously, where the piperazine nitrogen attacks a carbonyl carbon of a carboxylic acid or its derivative. acgpubs.org

Carbamates are synthesized by reacting the piperazine nitrogen with a suitable carbamoylating agent. Common methods include reaction with chloroformates or isocyanates. d-nb.infoorganic-chemistry.org For instance, reaction with an aryl or alkyl isocyanate yields the corresponding N-substituted urea (B33335) or carbamate (B1207046) derivative. Another approach involves the use of phosgene (B1210022) equivalents, such as triphosgene, to form a reactive carbamoyl (B1232498) chloride intermediate, which can then be trapped by an alcohol or amine. d-nb.infoorganic-chemistry.org These reactions provide access to a wide array of functionalized piperazine derivatives. d-nb.info

Heterocyclic annulation involves the construction of a new ring that is fused to the existing piperazine core. Such transformations typically involve reacting the two piperazine nitrogen atoms with a bifunctional electrophile. A documented example for a related piperazine derivative is a Dieckmann-analogous cyclization. researchgate.net In this type of reaction, a piperazine precursor bearing an ester-containing side chain can be induced to cyclize intramolecularly under basic conditions, forming a new bicyclic ring system where the two rings share a nitrogen-carbon-carbon bridge. researchgate.net This strategy allows for the creation of conformationally constrained bicyclic structures, such as the 7,9-diazabicyclo[4.2.2]decane system. researchgate.net Such annulation reactions significantly expand the structural diversity of molecules derived from piperazine scaffolds. ipb.pt

Reactions Involving the Tertiary Alcohol Functionality

A critical structural feature of 2-(Piperazin-2-yl)propan-2-ol is that its hydroxyl group is attached to a tertiary carbon atom. This classification is dictated by the IUPAC name, where both the piperazin-2-yl substituent and the hydroxyl group are located on the second carbon of the propane (B168953) chain. The tertiary nature of this alcohol imposes significant steric hindrance and dictates its chemical reactivity, particularly in contrast to primary or secondary alcohols.

Direct esterification of tertiary alcohols like the one in this compound is generally challenging due to steric hindrance around the hydroxyl group, which impedes the approach of acylating agents. While reactions with highly reactive acylating agents like acyl chlorides are possible, they often require forcing conditions and can be complicated by competing elimination reactions that form alkenes. The synthesis of esters from related piperidine (B6355638) structures has been achieved by reacting a carboxylic acid function with an alcohol, a chemically distinct transformation.

Similarly, etherification, such as through a Williamson ether synthesis, is also sterically hindered. This reaction would require the deprotonation of the tertiary alcohol to form an alkoxide, which would then act as a nucleophile. The steric bulk surrounding the oxygen atom makes it a poor nucleophile, and elimination reactions often predominate, especially when reacting with secondary or tertiary alkyl halides.

The oxidation of a tertiary alcohol to a ketone is not chemically feasible under standard conditions. Oxidation of an alcohol involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group. Since a tertiary alcohol lacks a hydrogen atom on this carbon (it is bonded to three other carbon atoms), it cannot undergo oxidation to a ketone without the cleavage of a carbon-carbon bond, a reaction that requires harsh conditions and is not typically a selective transformation.

While some piperazine-propanol derivatives can be oxidized to ketones, these substrates contain secondary alcohols. smolecule.comevitachem.com The tertiary alcohol in this compound is robust to typical oxidizing agents that would readily convert secondary alcohols to ketones. However, the alcohol can participate in other types of transformations, such as acting as a coordinating ligand in the formation of metal complexes. For example, a related ligand, 3,3′-(1,4-diazepane-1,4-diyl)bis[1-(4-ethyl piperazine-1-yl)propan-2-ol], forms a tricopper complex capable of catalyzing the oxidation of methane. rsc.org This highlights a role for the alcohol and piperazine nitrogens in coordinating with metal ions, a transformation distinct from direct oxidation of the alcohol itself.

Substitution Reactions via Activation of the Hydroxyl Group

The tertiary hydroxyl group of this compound is a key functional handle for derivatization. However, as a poor leaving group, it requires activation to undergo nucleophilic substitution reactions. Standard organic chemistry protocols can be employed for this activation, transforming the hydroxyl into a more reactive species.

One common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate is an excellent leaving group, facilitating subsequent substitution by a wide range of nucleophiles.

A related transformation observed in similar systems, such as 2-(piperazin-1-yl)ethanols, is the direct conversion to a chloride upon treatment with tosyl chloride and pyridine. researchgate.net This reaction proceeds via the in situ formation of the tosylate, which is then spontaneously displaced by the chloride ion generated from the pyridinium (B92312) hydrochloride byproduct. researchgate.net The rate of this conversion is influenced by the structure of the substrate. researchgate.net This method provides a direct route to chloro-derivatives, which are themselves versatile intermediates for further functionalization.

The table below summarizes common methods for activating the hydroxyl group for substitution.

| Activation Method | Reagents | Intermediate | Leaving Group |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate Ester | Tosylate (TsO⁻) |

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | Mesylate Ester | Mesylate (MsO⁻) |

| Halogenation | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Alkyl Halide | Halide (Cl⁻, Br⁻) |

| Direct Chlorination | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate Ester | Chloride (Cl⁻) |

Ring Modification and Rearrangement Studies of the Piperazine Core

The piperazine ring itself offers opportunities for structural modification, enabling the synthesis of diverse molecular scaffolds. These modifications can involve functionalization of the ring's carbon atoms or more complex rearrangements that alter the ring size.

Functionalization of Ring Carbons

While most derivatization of piperazine occurs at the nitrogen atoms, functionalization of the ring's carbon atoms (C-H functionalization) is a growing area of chemical synthesis. grafiati.com These advanced methods allow for the introduction of substituents directly onto the carbon skeleton of the piperazine ring, significantly expanding the accessible chemical space. grafiati.com

Recent progress has been made using photoredox catalysis, which enables site-selective C-H functionalization of piperazine compounds. acs.org This approach can proceed through an oxidative pathway where an electron-rich nitrogen atom is oxidized, followed by a 1,2-radical shift to generate a carbon-centered radical, which can then be intercepted by a variety of coupling partners. acs.org Such strategies provide access to C-substituted piperazines that are difficult to obtain through traditional synthetic routes.

Ring Expansion and Contraction Reactions

The piperazine core can undergo reactions that alter the size of the heterocyclic ring. These transformations are valuable for creating related heterocycles like diazepanes (seven-membered rings) or pyrrolidines (five-membered rings).

Ring Expansion: A synthetic method for transforming nitroarenes into ortho-aminated and annulated products involves a ring expansion step. nih.gov While not directly starting from a piperazine, the mechanism involves the formation of a 2-amino-3H-azepine, a seven-membered ring, by trapping an aryl nitrene intermediate with an amine. nih.gov Similar principles could conceptually be applied to engineer ring expansions of piperazine-containing systems under specific conditions. For instance, nucleophile-mediated ring expansion of related tetrahydropyrimidin-2-ones has been developed to access seven-membered diazepine (B8756704) analogues. acs.org

Ring Contraction: Ring contraction of piperazine derivatives, such as 2,5-diketopiperazines, can be achieved through transannular rearrangements. acs.org This process can lead to the stereoselective synthesis of novel pyrrolidine-2,4-diones. acs.org Such rearrangements fundamentally alter the heterocyclic core, providing access to different classes of compounds.

Development of Novel Chemical Entities from this compound as a Synthetic Synthon

The structural motif of this compound, combining a hydrophilic piperazine ring with a propan-2-ol side chain, makes it a valuable starting point (synthon) for the development of novel chemical entities with potential biological activity. The piperazine ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs, and its derivatives are known to possess a wide range of therapeutic properties. researchgate.netmdpi.com

Researchers have incorporated the closely related 3-(piperazin-1-yl)propan-2-ol moiety into various molecular frameworks to create new compounds with targeted activities.

Examples of Novel Chemical Entities:

Anticancer Agents: Novel indenoisoquinoline-propan-2-ol hybrids have been synthesized by reacting a bromo-hydroxypropyl intermediate with piperazine. haui.edu.vn These hybrid molecules are being evaluated for their cytotoxic potential against human cancer cell lines. haui.edu.vn

PI3Kδ Inhibitors: In the development of selective PI3Kδ inhibitors, a 2-(piperidin-4-yl)propan-2-ol (B1309101) substituent (a close analogue) was found to confer high activity and selectivity. mdpi.com The hydroxyl group was observed to form an additional hydrogen bond with a key lysine (B10760008) residue in the enzyme's active site. mdpi.com This highlights the importance of the propan-2-ol group for specific molecular interactions.

Antimicrobial Agents: A series of novel carbazole (B46965) derivatives were modified by introducing a 3-(piperazin-1-yl)propan-2-ol side chain to create potent antibacterial agents. arabjchem.orgbohrium.comacs.org The lead compound from this series demonstrated excellent activity against various phytopathogenic bacteria by disrupting the integrity of the bacterial cell membrane. arabjchem.org

Radioprotective Agents: Piperazine derivatives featuring a propan-2-ol linker have been investigated as potential radiation countermeasures. nih.govmdpi.com A series of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives were synthesized and evaluated for their ability to mitigate the effects of ionizing radiation. nih.gov

SARS-CoV-2 Protease Inhibitors: Structurally diverse piperazine-based compounds have been synthesized and evaluated in silico for their potential to inhibit the SARS-CoV-2 protease enzyme. nih.gov The piperazine scaffold serves as a central building block for creating these hybrid molecules. nih.gov

The table below showcases research findings on novel compounds derived from piperazine-propan-2-ol synthons.

| Compound Class | Synthon Used | Target/Application | Key Finding | Reference(s) |

| Indenoisoquinoline Hybrids | 6-(3-bromo-2-hydroxypropyl)-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione + Piperazine | Anticancer | Created novel hybrid molecules for cytotoxic evaluation. | haui.edu.vn |

| Carbazole Derivatives | 3-(Piperazin-1-yl)propan-2-ol | Antibacterial (Plant Pathogens) | Lead compound B₁₆ showed high efficacy by targeting the bacterial cell membrane. | arabjchem.org |

| 1-(2-hydroxyethyl)piperazine Derivatives | 1-(2-hydroxyethyl)piperazine + Epibromohydrin | Radioprotection | Compound 6 demonstrated significant radioprotective effects with minimal cytotoxicity. | nih.gov |

| Pyrazolo[1,5-pyrimidine Derivatives | 2-(Piperidin-4-yl)propan-2-ol (analogue) | PI3Kδ Inhibition | Hydroxyl group of the propan-2-ol moiety formed a key hydrogen bond, enhancing activity. | mdpi.com |

Coordination Chemistry and Ligand Design with 2 Piperazin 2 Yl Propan 2 Ol

Chelation Properties of 2-(Piperazin-2-yl)propan-2-ol with Transition Metals

Monodentate, Bidentate, and Polydentate Coordination Modes

Due to its structural features, this compound can act as a versatile ligand, adopting several coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through one of the nitrogen atoms of the piperazine (B1678402) ring. This mode is less common when the potential for chelation exists but can occur under specific stoichiometric or steric conditions.

Bidentate Coordination: The most probable coordination mode involves the two nitrogen atoms of the piperazine ring binding to a single metal center, forming a stable six-membered chelate ring. This bidentate N,N'-coordination is a common feature of piperazine-based ligands. biointerfaceresearch.com

Bridging Bidentate Coordination: The piperazine ring can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. This mode is often observed in the formation of polynuclear complexes and metal-organic frameworks (MOFs). biointerfaceresearch.com

Tridentate Coordination: It is conceivable that the ligand could act as a tridentate N,N',O-donor. This would involve the two nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group coordinating to the same metal center. The feasibility of this mode would depend on the metal ion's size, coordination geometry preference, and the steric strain of the resulting chelate rings. Studies on similar piperazine-alkanol derivatives suggest that the hydroxyl group can participate in coordination, particularly with oxophilic metal ions.

The flexible chair and boat conformations of the piperazine ring also play a crucial role in determining the geometry of the resulting metal complexes. biointerfaceresearch.com

Investigation of Ligand-Metal Binding Affinities

The binding affinity of this compound for different transition metals is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is characteristic of high-spin octahedral complexes and is driven by the decrease in ionic radii and the increase in ligand field stabilization energy across the series.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. biointerfaceresearch.com The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality (mononuclear, polynuclear, or polymeric).

A general synthetic procedure would involve dissolving this compound in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt (e.g., chloride, nitrate, or perchlorate) dropwise with stirring. The resulting complex may precipitate directly from the solution or can be obtained by slow evaporation of the solvent. Recrystallization from a suitable solvent system can be employed to obtain single crystals for X-ray diffraction analysis.

The characterization of these complexes typically involves a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, C-N, and O-H bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal center.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which reveals the number of unpaired electrons and thus the oxidation state and spin state of the metal ion.

Design of Chiral Ligands for Asymmetric Catalysis

The presence of a stereocenter at the C2 position of the piperazine ring makes this compound a valuable precursor for the design of chiral ligands for asymmetric catalysis. The (S)-enantiomer, for instance, is commercially available as its dihydrochloride (B599025) salt (CAS 1319591-13-3). bldpharm.comkeyorganics.net Chiral piperazine derivatives have been successfully employed in a variety of asymmetric transformations, including hydrogenations, alkylations, and cyclopropanations. acs.orgrsc.org

The synthesis of chiral ligands based on this compound could involve the functionalization of the nitrogen atoms of the piperazine ring. For example, the introduction of phosphine (B1218219) or other coordinating groups at the N1 and/or N4 positions would yield multidentate chiral ligands. The combination of the chiral backbone of the piperazine derivative and the tailored electronic and steric properties of the N-substituents can lead to highly effective and selective catalysts. The hydroxyl group on the propan-2-ol moiety could also play a role in catalysis, either by acting as a coordinating group or by participating in hydrogen bonding interactions that can influence the stereochemical outcome of a reaction. Research on chiral (piperazin-2-yl)methanol derivatives has shown that these compounds can serve as effective scaffolds for developing ligands with high affinity for specific receptors, a principle that can be extended to the design of chiral catalysts. researchgate.net

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Precursors

The bifunctional nature of this compound, with its two nitrogen atoms and a hydroxyl group, makes it a potential building block for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Piperazine and its derivatives have been widely used as linkers in the synthesis of MOFs, where the nitrogen atoms can coordinate to metal centers to form extended porous structures. nih.govrsc.orgtandfonline.com

In the context of MOFs, this compound could act as a linker connecting metal nodes. The piperazine ring can bridge two metal centers, and the propan-2-ol group could either remain as a pendant functional group within the pores of the MOF or participate in the coordination to the metal clusters. The chirality of the ligand could also be transferred to the resulting MOF, leading to homochiral frameworks with potential applications in enantioselective separations or catalysis.

For COFs, which are constructed from organic building blocks linked by covalent bonds, this compound could be functionalized to introduce reactive groups capable of forming covalent linkages with other organic monomers. For example, the nitrogen atoms could be reacted with aldehydes or acid chlorides to form imine or amide linkages, respectively, leading to the formation of a porous, crystalline framework.

Spectroscopic and Structural Analysis of Metal-2-(Piperazin-2-yl)propan-2-ol Complexes

The detailed characterization of metal complexes of this compound relies on a suite of spectroscopic and structural analysis techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Shifts in the chemical shifts of the protons and carbons of the piperazine ring and the propan-2-ol substituent upon coordination can confirm the binding sites. For paramagnetic complexes, NMR spectra are often broad and more difficult to interpret.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of this compound upon complexation are indicative of coordination. A shift in the N-H stretching and bending vibrations, as well as the C-N stretching vibrations of the piperazine ring, would confirm the involvement of the nitrogen atoms in binding to the metal. If the hydroxyl group coordinates, a shift in the O-H and C-O stretching frequencies would be observed. biointerfaceresearch.com

UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of the transition metal ions are sensitive to the coordination environment. The position and intensity of these bands in the UV-Vis spectrum can help to elucidate the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). tubitak.gov.tr

Structural Analysis:

The following table summarizes the expected spectroscopic data for a hypothetical transition metal complex of this compound, based on data for similar piperazine-containing complexes. biointerfaceresearch.comtubitak.gov.trsemanticscholar.org

| Spectroscopic Technique | Expected Observations for Metal-2-(Piperazin-2-yl)propan-2-ol Complex |

| ¹H NMR (for diamagnetic complexes) | Shift in the signals of the piperazine ring protons and the propan-2-ol substituent compared to the free ligand. |

| ¹³C NMR (for diamagnetic complexes) | Shift in the signals of the piperazine ring carbons and the propan-2-ol substituent. |

| IR Spectroscopy | Shift of ν(N-H) and δ(N-H) bands. Shift of ν(C-N) bands. Potential shift of ν(O-H) and ν(C-O) bands if the hydroxyl group is coordinated. Appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-O) vibrations. |

| UV-Vis Spectroscopy | Appearance of d-d transition bands in the visible region, characteristic of the metal ion and its coordination geometry. |

Elucidation of Coordination Geometries and Bond Lengths

The coordination geometry of metal complexes is fundamentally dictated by the metal ion's electronic configuration, its size, and the number and nature of the coordinating ligands. For piperazine-based ligands, which can act as bidentate or bridging ligands, a diverse range of coordination geometries is possible.

In related copper(II) complexes featuring tetradentate piperazine-based ligands, five-coordinate geometries such as square pyramidal (SP) and trigonal bipyramidal (TBP) are frequently observed. mdpi.com The differentiation between these geometries can often be accomplished using electronic spectroscopy. A d-d transition band in the visible spectrum, for example, can be characteristic of a distorted SP geometry. mdpi.com

Metal-ligand bond lengths are a critical parameter in defining the coordination sphere. For instance, in copper(II) complexes with ligands containing a piperazine moiety, Cu-N bond distances have been observed to be in the range of 1.991 to 2.064 Å. mdpi.com In contrast, lanthanide complexes, such as those of Yttrium(III), tend to exhibit longer metal-ligand bond distances due to the larger ionic radii of these elements. mdpi.com General tables of averaged metal-ligand bond lengths for various d- and f-block metal complexes serve as a valuable predictive tool. rsc.org

For a hypothetical metal complex of this compound, the piperazine ring would be expected to adopt a stable chair conformation. The two nitrogen atoms can coordinate to a metal center, and the hydroxyl group of the propan-2-ol substituent could also participate in coordination, potentially acting as a tridentate ligand. The steric bulk of the gem-dimethyl groups on the propanol (B110389) moiety would also play a significant role in influencing the final coordination geometry.

Table 1: Representative Metal-Ligand Bond Lengths in Complexes with Piperazine-Type Ligands

| Metal Ion | Coordinated Atom | Typical Bond Length (Å) | Context/Complex Type |

|---|---|---|---|

| Copper(II) | N (piperazine) | 1.991 - 2.064 | Complexes with tetradentate piperazine ligands mdpi.com |

| Yttrium(III) | N (from ligand) | Longer than d-block metals | Dinuclear Schiff base complexes mdpi.com |

This table provides illustrative data from related compounds to indicate expected bond length ranges and is not experimental data for this compound complexes.

Solid-State Structures and Supramolecular Interactions

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of non-covalent interactions, a central theme in supramolecular chemistry and crystal engineering. acs.orgrroij.com These interactions, though weaker than covalent bonds, are directional and play a decisive role in the final three-dimensional architecture of the crystal. chemcryst.hu

Hydrogen bonding is a dominant interaction in the crystal structures of compounds containing N-H and O-H groups, such as this compound. acs.org In the crystal structure of a related compound, 3-[4-(10H-Indolo[3,2-b]quinolin-11-yl)piperazin-1-yl]propan-1-ol, a two-dimensional network is formed through O—H⋯N and N—H⋯N hydrogen bonds, with the piperazine ring maintaining a chair conformation. iucr.org Similarly, for the dihydrochloride salt of a positional isomer, 2-methyl-1-(piperazin-1-yl)propan-2-ol, strong N-H···Cl hydrogen bonds are anticipated to be key in stabilizing the ionic lattice.

Beyond classical hydrogen bonds, other weak interactions such as C–H···π, lone pair···π, and π···π stacking are significant in the solid-state assembly of complexes that include aromatic rings. rsc.org The collective effect of these interactions can lead to the formation of intricate and predictable supramolecular synthons. mdpi.com

In the solid state of a metal complex of this compound, it is highly probable that the N-H protons of the piperazine ring and the hydroxyl proton would act as hydrogen bond donors. These can form interactions with anions, solvent molecules, or other ligand molecules, leading to the self-assembly of one-, two-, or three-dimensional supramolecular structures. The steric influence of the gem-dimethyl groups is also expected to affect the efficiency of crystal packing.

This table outlines the types of interactions expected to influence the crystal structures of complexes derived from the title ligand, based on the behavior of analogous systems.

Catalytic Applications of 2 Piperazin 2 Yl Propan 2 Ol and Its Derivatives

Asymmetric Organocatalysis Utilizing 2-(Piperazin-2-yl)propan-2-ol Derivatives

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for the construction of chiral molecules. au.dk Derivatives of this compound, particularly N-substituted chiral piperazines, have been shown to be effective organocatalysts, leveraging the secondary amine functionality to activate substrates through the formation of transient enamine or iminium ion intermediates. au.dkunl.pt

Enantioselective C-C Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of organic synthesis. Chiral piperazine (B1678402) derivatives have proven to be adept organocatalysts for such transformations, notably in asymmetric Michael and aldol (B89426) reactions.

One of the key applications is the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. unl.pt Research has demonstrated that simple chiral N,N'-dibenzylpiperazines can catalyze the addition of various aldehydes to trans-β-nitrostyrene. unl.pt These reactions typically proceed with high diastereoselectivity, favoring the syn product, and good enantioselectivity. unl.pt The proposed mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the piperazine catalyst, which then attacks the nitroalkene. unl.pt The stereochemical outcome is dictated by the catalyst's structure, which effectively shields one face of the enamine intermediate. dokumen.pub

Similarly, chiral piperazines have been employed as catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for creating chiral secondary alcohols. tus.ac.jp In these reactions, the piperazine derivative acts as a chiral ligand for the zinc atom, creating a chiral environment that directs the nucleophilic attack of the alkyl group on the aldehyde.

| Catalyst/Derivative | Reaction Type | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Ref. |

| N,N'-Dibenzylpiperazine | Michael Addition | Butyraldehyde + trans-β-Nitrostyrene | Substituted nitroalkane | 86 | 82 | 98:2 (syn/anti) | unl.pt |

| N,N'-Dibenzylpiperazine | Michael Addition | Propanal + (E)-1-Nitro-3-phenylprop-1-ene | Substituted nitroalkane | 75 | 78 | 98:2 (syn/anti) | unl.pt |

| Chiral Piperazine | Dialkylzinc Addition | Benzaldehyde + Diethylzinc | 1-Phenyl-1-propanol | - | up to 90 | - | tus.ac.jp |

| Ureidoaminal Brønsted Base | Michael Addition | Bicyclic acylpyrrol lactim + β-Aryl nitroolefin | Chiral pyrrolodiketopiperazine | - | up to 88 | >95:5 | nih.gov |

Asymmetric Functionalization of Substrates

Beyond C-C bond formation, derivatives of this compound are instrumental in the asymmetric functionalization of various substrates. A notable example is their application in one-pot sequences involving epoxidation and subsequent ring-opening.

A one-pot process has been developed for the synthesis of enantioenriched 3-substituted piperazin-2-ones. researchgate.net This sequence begins with the asymmetric epoxidation of alkylidenemalononitriles, often catalyzed by a multifunctional organocatalyst like a cinchona-derived thiourea. The resulting chiral epoxide is then subjected to a domino ring-opening cyclization (DROC) with a 1,2-diamine, which forms the piperazin-2-one (B30754) ring. This method provides access to important heterocyclic scaffolds with high enantioselectivity. researchgate.netresearchgate.net

In a related context, organocatalytic nitroso aldol reactions provide a pathway to chiral hydroxyamino malonamates, which are valuable synthetic intermediates. nih.gov While various catalysts are used, the principle of activating a pro-nucleophile for enantioselective addition is central. nih.gov

| Catalyst/Derivative | Reaction Type | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| Quinine-derived Urea (B33335) | Epoxidation/DROC | Aldehyde + (Phenylsulfonyl)acetonitrile + 1,2-Ethylenediamine | 3-Aryl/alkyl piperazin-2-one | 38-90 | up to 99 | researchgate.net |

| Cinchona-derived Thiourea | Epoxidation/SN2 Ring-Opening | Alkylidenemalononitrile + 1,2-Diamine | 3-Substituted piperazin-2-one | - | - | researchgate.net |

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The piperazine scaffold is a versatile platform for designing chiral ligands for transition metal catalysts. The nitrogen atoms of the piperazine ring, along with the hydroxyl group of the propanol (B110389) side chain, can coordinate to a metal center, creating a defined chiral pocket that influences the stereochemical outcome of the catalyzed reaction. mdpi.com

Hydrogenation and Hydrosilylation Catalysis

Asymmetric hydrogenation is a widely used industrial method for producing enantiomerically pure compounds. acs.org Ligands derived from or related to this compound have been successfully applied in the metal-catalyzed asymmetric hydrogenation of various unsaturated substrates.

For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Similarly, ruthenium complexes bearing phosphine-oxazoline (RuPHOX) ligands have been used for the hydrogenation of 5,6-dihydropyrazin-2-ones to access the corresponding chiral piperazin-2-ones. acs.org The development of iridium catalysts with P,N,O-tridentate ligands, which share the amino-alcohol structural motif, has also proven effective for the highly enantioselective hydrogenation of ketones. mdpi.com

Asymmetric hydrosilylation, which involves the addition of a silicon-hydrogen bond across an unsaturated bond, is another key transformation where these ligands find use. Chiral diphosphine ligands are particularly successful in Rh-catalyzed enantioselective hydrosilylation/cyclization of 1,6-enynes, yielding chiral pyrrolidines with high efficiency. nih.gov

| Metal/Ligand System | Reaction Type | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| Palladium / Chiral Ligand | Asymmetric Hydrogenation | Pyrazin-2-ols | Chiral piperazin-2-ones | - | High | rsc.org |

| Ruthenium / RuPHOX | Asymmetric Hydrogenation | 5,6-Dihydropyrazin-2-ones | Chiral piperazin-2-ones | Good | Moderate to Good | acs.org |

| Iridium / P,N,O-Ligand | Asymmetric Hydrogenation | Simple alkyl-aryl ketones | Chiral alcohols | - | up to 98 | mdpi.com |

| Rhodium / Si-SDP Ligand | Hydrosilylation/Cyclization | 1,6-Enynes | Chiral pyrrolidines | up to 96 | up to 92 | nih.gov |

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. nih.govacs.org Chiral ligands based on the piperazine framework can be used to render these powerful reactions enantioselective. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, frequently employs piperazine derivatives as substrates. nih.gov For example, N-protected piperazines can be coupled with aryl halides or pseudohalides to generate N-arylpiperazines, which are common structural motifs in pharmaceuticals. nih.govmdpi.com

The synthesis of complex drug molecules often relies on these methods. For instance, intermediates for oncology targets have been generated by reacting ortho-substituted aryl bromides with piperazine using a palladium catalyst. nih.gov While many of these applications use achiral piperazine substrates, the use of chiral piperazine-derived ligands to control stereochemistry in other coupling reactions is an active area of research.

| Metal/Ligand System | Reaction Type | Substrates | Product Type | Yield (%) | Ref. |

| Palladium / L12 Ligand | Buchwald-Hartwig Amination | 4-Bromoindole + N-Carbamatepiperazine | N-Arylpiperazine | - | nih.gov |

| Palladium / L11 or L13 | Buchwald-Hartwig Amination | Aryl chloride + Primary amine | Chromone derivative | 65-80 | nih.gov |

| Copper / 2-Phenylphenol | Ullmann-Goldberg Reaction | Iodo-derivative + Piperazine | N-Arylpiperazine | 95 | mdpi.com |

Heterogeneous Catalysis Incorporating this compound